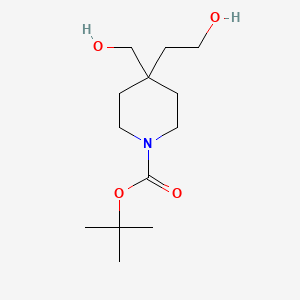

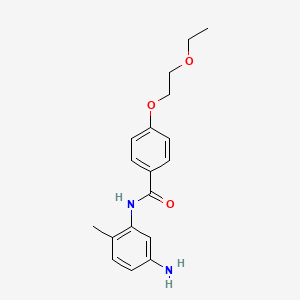

N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)-benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)-benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been synthesized and studied for their potential as antimicrobial agents, gastrokinetic agents, and antioxidants, among other applications. These compounds often feature an amino-substituted benzene ring linked to a benzamide moiety, and their properties can be fine-tuned by varying the substituents on the benzene rings .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions followed by reduction processes. For instance, the synthesis of N-(5-amino-2,4-diethoxyphenyl)benzamide was achieved through acylation of 2,4-diethoxy-5-nitroaniline with benzoyl chloride, followed by a reduction reaction to introduce the amino group . The reaction conditions, such as the ratio of reactants, temperature, and time, are crucial for optimizing yield and purity. These synthetic routes are essential for producing benzamide derivatives with the desired structural features for biological evaluation .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the crystal system, lattice constants, and molecular geometry. For example, a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was found to crystallize in a triclinic system, and its molecular geometry was confirmed by both experimental and theoretical methods . Understanding the molecular structure is crucial for correlating the physical and chemical properties with biological activity .

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions, including electrochemical oxidation, which is significant for their antioxidant activity. The electrochemical behavior of amino-substituted benzamides is complex and pH-dependent, involving the transfer of electrons and protons. The oxidation products, such as quinonediimine derivatives, can further transform into electroactive forms. These reactions are essential for understanding the free radical scavenging activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their thermal stability and solubility, are influenced by their molecular structure. For instance, different polymorphs of a benzamide compound exhibited distinct thermal behaviors, with one form being more thermodynamically stable than the other . The IR spectroscopic analyses provided insights into the different vibrational modes of the compounds. These properties are important for the development of benzamide derivatives as pharmaceutical agents, as they affect the drug's stability, formulation, and bioavailability .

Applications De Recherche Scientifique

Antioxidant Activity

Amino-substituted benzamides, including compounds similar to N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)-benzamide, have been studied for their potential antioxidant activities. These compounds can act as powerful antioxidants by scavenging free radicals. Their electrochemical oxidation mechanisms are crucial in understanding their antioxidant properties (Jovanović et al., 2020).

Gastrokinetic Activity

Benzamide derivatives have been evaluated for their gastrokinetic activity. Studies on various benzamide compounds have shown potent in vivo gastric emptying activity, which could be relevant for compounds like this compound (Kato et al., 1992).

Antimicrobial and Antioxidant Activities

New benzamide derivatives, including those structurally related to this compound, have been isolated and shown to possess antimicrobial and antioxidant activities. This highlights the potential of such compounds in developing new antimicrobial and antioxidant agents (Yang et al., 2015).

Neuroleptic Activity

Benzamides have been designed and synthesized as potential neuroleptics. The studies on various benzamide derivatives demonstrate their inhibitory effects on behaviors induced by certain neuroactive substances, indicating their potential use in treating psychosis (Iwanami et al., 1981).

Capillary Electrophoresis Applications

This compound and related substances have been studied in nonaqueous capillary electrophoresis. This research is important for quality control in pharmaceuticals, demonstrating the compound's utility in analytical chemistry (Ye et al., 2012).

Anticonvulsant Activity

Similar benzamide derivatives have been evaluated for their anticonvulsant properties. These compounds have shown effectiveness in certain seizure models, suggesting potential applications of this compound in anticonvulsant drug development (Lambert et al., 1995).

Anticancer Evaluation

Benzamide derivatives have been designed, synthesized, and evaluated for their anticancer activities. These studies provide insights into the potential application of this compound in cancer therapy (Ravinaik et al., 2021).

Pharmacological Activities

Various benzamide compounds have been synthesized and subjected to enzyme inhibition activities against enzymes like butylcholinesterase and acetylcholinesterase. Such research indicates the potential of this compound in pharmacological applications (Abbasi et al., 2014).

Propriétés

IUPAC Name |

N-(5-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-3-22-10-11-23-16-8-5-14(6-9-16)18(21)20-17-12-15(19)7-4-13(17)2/h4-9,12H,3,10-11,19H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDRCAFQDYRQMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)

![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)